METHYL 2-PHENYL-2-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]ACETATE
Overview
Description
Methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is a complex organic compound with a unique structure that includes a phenyl group, a pyridine ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate typically involves multiple steps. One common method starts with the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to form an intermediate compound. This intermediate is then reacted with chloroacetic acid, followed by acid-catalyzed esterification with methyl alcohol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It may serve as a building block for synthesizing biologically active molecules.
Industry: It can be used in the synthesis of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and phenyl group can participate in π-π interactions, while the acetamido group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenyl-2-(pyridin-2-yl)acetate: This compound lacks the sulfanyl and acetamido groups, making it less versatile in terms of chemical reactivity.
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate: This compound contains a pyrrolidine ring instead of a pyridine ring, which can affect its biological activity.
Uniqueness
Methyl 2-phenyl-2-[2-(pyridin-2-ylsulfanyl)acetamido]acetate is unique due to the presence of both a pyridine ring and a sulfanyl group, which provide a combination of electronic and steric properties that can be fine-tuned for specific applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-phenyl-2-[(2-pyridin-2-ylsulfanylacetyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-16(20)15(12-7-3-2-4-8-12)18-13(19)11-22-14-9-5-6-10-17-14/h2-10,15H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSESYEDGWWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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